molecular formula C22H21N5O3 B2547276 N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260942-21-9

N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Katalognummer B2547276
CAS-Nummer: 1260942-21-9
Molekulargewicht: 403.442
InChI-Schlüssel: XCIDQISBNARGER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide" is a derivative of the 1,2,4-triazolo[4,3-a]quinoxaline class. This class of compounds has been extensively studied due to their biological activities, particularly as antiallergic agents and adenosine receptor antagonists. The structure of the compound suggests potential pharmacological properties, which may include interactions with various adenosine receptors, given the relevance of similar structures in the field.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]quinoxaline derivatives typically involves multi-step reactions that may include the formation of the quinoxaline core, followed by the introduction of the triazolo ring. For instance, the synthesis of 1,2,4-triazolo[4,3-a]quinoxalin-1-ones has been achieved through reactions involving amino groups and substituents on the phenyl ring . Additionally, the synthesis of [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones has been reported using a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide, indicating the versatility of the triazoloquinoxaline scaffold in chemical synthesis .

Molecular Structure Analysis

The molecular structure of triazoloquinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline moiety. The specific substituents on the phenyl ring and the triazolo group play a crucial role in determining the binding affinity and selectivity towards different adenosine receptor subtypes. For example, the presence of a proton donor group at position

Wissenschaftliche Forschungsanwendungen

Diversified Synthesis Techniques

A significant application of related compounds is in the diversified synthesis of complex molecular scaffolds. For example, An et al. (2017) demonstrated the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives utilizing a Ugi four-component reaction. This method provides rapid access to structurally varied and complex fused tricyclic scaffolds, highlighting the versatility of these compounds in chemical synthesis (Y. An et al., 2017).

Potential Biological Activities

The structural motifs present in these compounds, including the triazoloquinoxaline core, have been associated with various biological activities, offering potential applications in drug discovery:

  • Inotropic Activity : Wu et al. (2012) synthesized a series of compounds with positive inotropic activity by measuring the left atrium stroke volume on isolated rabbit heart preparations. These compounds, structurally related to N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, exhibited favorable in vitro activity, indicating potential applications in cardiovascular research (Yan Wu et al., 2012).

  • Anticancer Activity : Reddy et al. (2015) reported on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives with potential anticancer activity. These compounds were evaluated in vitro against human neuroblastoma and human colon carcinoma cell lines, showing significant cytotoxicity. This highlights the promise of related compounds in anticancer research (B. N. Reddy et al., 2015).

  • Anticonvulsant Properties : Alswah et al. (2013) utilized 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor for synthesizing novel quinoxaline derivatives with potential anticonvulsant properties. The synthesized compounds showed promising anticonvulsant activities, indicating the utility of related structures in neurological research (Mohamed Alswah et al., 2013).

Eigenschaften

IUPAC Name

N-(4-acetylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-13(2)20-24-25-21-22(30)26(17-6-4-5-7-18(17)27(20)21)12-19(29)23-16-10-8-15(9-11-16)14(3)28/h4-11,13H,12H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIDQISBNARGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.